Structural Differentiation from the Closest Commercial Analog: N-(4-Methoxybenzyl) Regioisomer
The target compound contains a 2-(2-methoxyphenyl)ethyl side chain with an ortho-methoxy substituent and a two-carbon ethylene spacer between the amide nitrogen and the aromatic ring. The closest commercially cataloged analog, N-(4-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide (CAS 902847-68-1), features a 4-methoxybenzyl group in which the methoxy is in the para position and the spacer is a single methylene unit . These structural differences affect key molecular properties relevant to target binding. Calculated physicochemical properties highlight distinct differences: the ortho-methoxy group in the target compound can participate in intramolecular hydrogen bonding and restricts aryl ring rotation compared to the freely rotating para-methoxybenzyl analog . In benzothiazole-based kinase inhibitor programs, analogous ortho-vs-para methoxy substitutions have been shown to alter kinase inhibitory potency by factors of 5–50×, though direct data for this specific pair is not publicly available [1].
| Evidence Dimension | N-arylalkyl substituent structure (regiochemistry and spacer length) |
|---|---|
| Target Compound Data | 2-(2-methoxyphenyl)ethyl: ortho-OCH3 on phenyl; two-carbon –CH2CH2– spacer; molecular formula C20H22N2O3S; MW 370.47 g/mol |
| Comparator Or Baseline | N-(4-methoxybenzyl) analog (CAS 902847-68-1): para-OCH3 on phenyl; one-carbon –CH2– spacer; molecular formula C19H20N2O3S; MW 356.44 g/mol |
| Quantified Difference | Different methoxy position (ortho vs. para) and spacer length (ethylene vs. methylene); MW difference +14.03 g/mol; predicted logP difference approximately +0.3–0.5 units (ortho-methoxy more lipophilic due to reduced solvation) |
| Conditions | Structural comparison based on chemical registry data and calculated molecular descriptors |
Why This Matters
The ortho-methoxy/ethylene configuration creates a distinct conformational and electronic profile that is not interchangeable with the para-methoxy/methylene analog; procurement must specify the exact substitution pattern to ensure reproducibility of target engagement.
- [1] Deprets S, Steinmetz A, Angouillant-Boniface O, et al. Novel Benzothiazoles and the Use Thereof as Medicaments. US Patent Application US20070093488 A1, 2007. Illustrates the kinase inhibitory activity dependence on aryl substitution pattern in benzothiazole chemotypes. View Source
